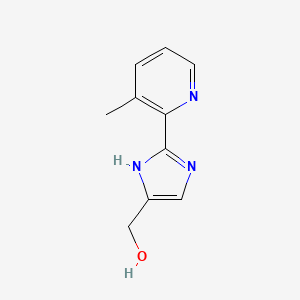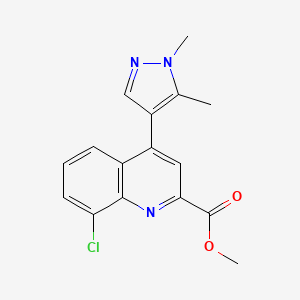
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a pyrazole ring, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the reaction of 8-chloroquinoline-2-carboxylic acid with 1,5-dimethyl-4-pyrazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and malaria.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold.
Uniqueness: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Propiedades
Fórmula molecular |
C16H14ClN3O2 |
|---|---|
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
methyl 8-chloro-4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-12(8-18-20(9)2)11-7-14(16(21)22-3)19-15-10(11)5-4-6-13(15)17/h4-8H,1-3H3 |
Clave InChI |
QLTUAHOFMOFYAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

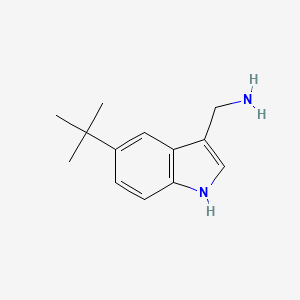
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
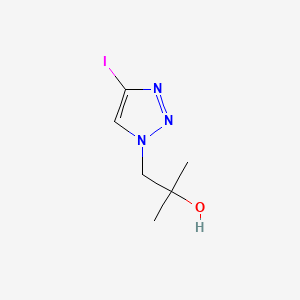
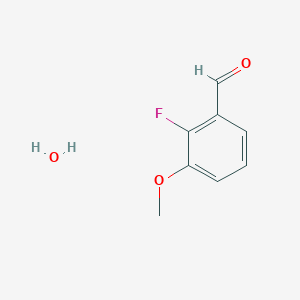
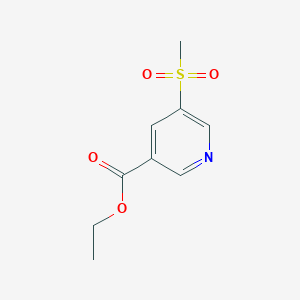
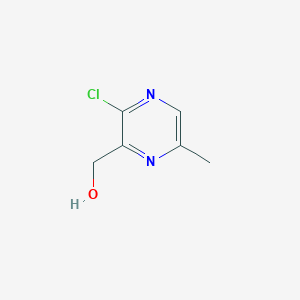
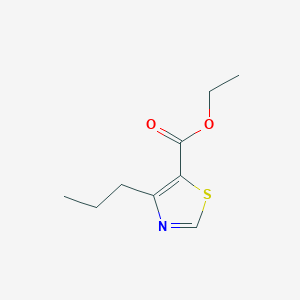
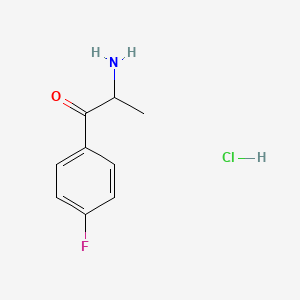
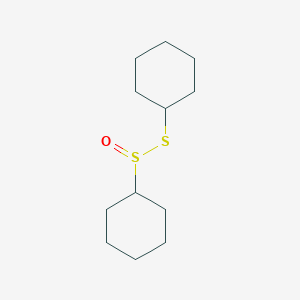
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
